2-Amino-4-iodobenzonitrile is an organic compound characterized by the presence of an amino group and an iodine atom attached to a benzene ring that is also substituted with a nitrile group. Its chemical formula is and it has a molecular weight of approximately 219.03 g/mol. The compound typically appears as a light yellow crystalline solid, which is soluble in organic solvents but less so in water. The presence of both the amino and iodo substituents imparts unique chemical reactivity and potential biological activity to this compound.
Several methods exist for synthesizing 2-Amino-4-iodobenzonitrile:
2-Amino-4-iodobenzonitrile has several applications across different fields:
Research on the interactions of 2-Amino-4-iodobenzonitrile focuses on its molecular behavior in various environments:
Several compounds share structural similarities with 2-Amino-4-iodobenzonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-5-iodobenzonitrile | Iodine at position 5 instead of 4 | Different reactivity patterns due to iodine placement |
| 4-Iodobenzonitrile | Lacks amino group | Primarily used in coupling reactions |
| 2-Amino-4-fluorobenzonitrile | Fluorine instead of iodine | Exhibits distinct biological activities due to fluorine effects |
| 3-Amino-4-iodoindazole | Contains an indazole ring | Potential for diverse pharmacological activities |
These compounds exhibit varying reactivity and biological activities based on their substituents' positions and types, highlighting the uniqueness of 2-Amino-4-iodobenzonitrile within this class of compounds .